(Trimethylsilyl)isothiocyanate
Overview
Description
(Trimethylsilyl)isothiocyanate is a versatile reagent used extensively in organic synthesis, particularly in the synthesis of heterocycles, thiocyanation, and isothiocyanation reactions. Its advantages include moderated toxicity, chemical stability, high tolerance with various functional groups, and ease of handling (Freitas, 2016).
Synthesis Analysis
Reactions of (trimethylsilyl)isothiocyanate with aldehydes catalyzed by Lewis acid produce α,α′-diisothiocyanato ethers efficiently. Similarly, unsymmetrical α-isothiocyanato ethers can be synthesized from reactions with acetals (Nishiyama & Oba, 1987).
Molecular Structure Analysis
The molecular structure of trimethylsilylisocyanate has been redetermined in the gas phase through electron diffraction, offering detailed insights into its bond distances and angles, indicating a slightly tilted Me3Si group from full C3v symmetry (Cradock, Huntley, & Durig, 1985).
Chemical Reactions and Properties
(Trimethylsilyl)isothiocyanate facilitates a wide range of chemical reactions, including conjugate isothiocyanation of enones, offering a simple approach for the synthesis of β-isothiocyanato carbonyl products under mild conditions. This process avoids the use of highly toxic acids and bases, showing wide functional group tolerance (Li et al., 2023).
Physical Properties Analysis
While specific details on physical properties were not directly found in the search, the mentioned papers discuss various properties related to its reactivity and stability which indirectly inform about its physical nature, such as moderated toxicity and chemical stability (Freitas, 2016).
Chemical Properties Analysis
The chemical properties of (trimethylsilyl)isothiocyanate, such as its reactivity with aldehydes, acetals, and enones, highlight its utility in synthesizing diverse organic compounds. Its stability and compatibility with various functional groups make it a valuable tool in organic synthesis (Freitas, 2016); (Nishiyama & Oba, 1987); (Li et al., 2023).
Scientific Research Applications
Heterocycle Synthesis : TMSNCS is notably used in synthesizing heterocycles. Its chemical stability, moderate toxicity, and high tolerance to various functional groups make it a valuable reagent in this field (Freitas, 2016).
Thiocyanation and Isothiocyanation Reactions : It is frequently employed in thiocyanation and isothiocyanation reactions, demonstrating versatility and ease of handling (Freitas, 2016).
Trifluoromethylthiocyanation of Alkenes : In the synthesis of CF3-containing alkyl thiocyanates, TMSNCS acts as a thiocyanating agent. This method is highly selective and efficient for direct trifluoromethylthiocyanation of alkenes (Liang et al., 2015).
Synthesis of Isothiocyanato-Substituted Ethers : TMSNCS reacts with aldehydes and acetals to produce symmetrically and unsymmetrically isothiocyanato-substituted ethers, showcasing its reactivity and application in synthesizing complex organic compounds (Nishiyama & Oba, 1987).
Characterization of Alkyl- and Aminoalkylphosphonates : TMSNCS derivatives are used for characterizing alkylphosphonates and aminoalkylphosphonates through gas chromatography and mass spectrometry, highlighting its role in analytical chemistry (Harvey & Horning, 1973).
Preparation of Silylated Methyl Isothiocyanates : The preparation and reaction of various trimethylsilyl methyl isothiocyanates with aldehydes, ketones, and imines have been studied, further demonstrating the compound's utility in creating diverse organic structures (Hirao et al., 1982).
Safety And Hazards
Future Directions
There are several papers that discuss the potential applications and future directions of TMSNCS. For example, a paper on ResearchGate discusses the versatility of TMSNCS as a reagent, especially in heterocycle synthesis . Another paper discusses the use of TMSNCS for the one-pot synthesis of mercapto-1,2,4-triazoles . These papers provide a good starting point for understanding the potential future directions of TMSNCS research.
properties
IUPAC Name |
isothiocyanato(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTUPERVRFLGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062307 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl isothiocyanate | |
CAS RN |
2290-65-5 | |
Record name | Isothiocyanatotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, isothiocyanatotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isothiocyanatotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trimethylsilyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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